molecular formula C13H18O4 B13863820 Tert-butyl 2-(4-methoxyphenoxy)acetate

Tert-butyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B13863820
M. Wt: 238.28 g/mol
InChI Key: RBNFEKLPKFMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-methoxyphenoxy)acetate is a chemical intermediate designed for research and development applications in medicinal and synthetic chemistry. Compounds featuring the tert-butyl ester and aryl ether motifs, like this one, are highly valued as building blocks for constructing more complex molecules . The tert-butyl ester group is a common protecting group for carboxylic acids and can be readily deprotected under mild acidic conditions, providing strategic flexibility in multi-step syntheses. While the specific biological activity of this compound has not been profiled, structurally similar phenoxyacetate derivatives are frequently utilized in drug discovery efforts. For instance, research into novel therapeutics for cardiac arrhythmias has identified potent inhibitors containing a 4-methoxyphenoxy ethyl ether side chain, underscoring the relevance of this chemical motif in developing pharmacologically active compounds . Researchers can employ this ester as a versatile precursor for generating carboxylic acids, amides, or other functionalized derivatives through standard synthetic transformations. Handling and Usage: This product is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3

InChI Key

RBNFEKLPKFMLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate typically involves two key transformations:

The order of these steps and the choice of reagents can vary depending on the synthetic route and desired purity.

Method 1: Direct Esterification of 4-Methoxyphenoxyacetic Acid with tert-Butanol

One conventional approach involves esterifying 4-methoxyphenoxyacetic acid with tert-butanol under acidic catalysis or using coupling agents.

  • Reagents and Conditions :

    • 4-Methoxyphenoxyacetic acid (starting material)
    • tert-Butanol (esterifying alcohol)
    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents like EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
    • Solvent: dichloromethane or other aprotic solvents
    • Temperature: 0°C to room temperature
    • Reaction time: 0.5 to several hours
  • Procedure Highlights :

    • The acid and tert-butanol are mixed with the catalyst or coupling agent.
    • The reaction is monitored by thin-layer chromatography (TLC).
    • After completion, the mixture is extracted, dried, and concentrated.
    • Purification is performed by recrystallization or column chromatography.
  • Example from Literature :

    • A study reported the preparation of N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycine via reaction with EDCI·HCl and subsequent esterification steps, yielding high purity products characterized by NMR and IR spectroscopy.

Method 2: Alkylation of 4-Methoxyphenol with tert-Butyl Bromoacetate

An alternative method involves the nucleophilic substitution (SN2) reaction of 4-methoxyphenol with tert-butyl bromoacetate to form the ether linkage directly.

  • Reagents and Conditions :

    • 4-Methoxyphenol (nucleophile)
    • tert-Butyl bromoacetate (alkylating agent)
    • Base: potassium carbonate or sodium hydride (to deprotonate phenol)
    • Solvent: aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone
    • Temperature: ambient to reflux
    • Reaction time: several hours
  • Procedure Highlights :

    • The phenol is deprotonated by the base to form the phenolate ion.
    • tert-Butyl bromoacetate is added to the reaction mixture.
    • The nucleophilic phenolate attacks the electrophilic carbon in the bromoacetate, displacing bromide and forming the ether bond.
    • The reaction progress is monitored by TLC or gas chromatography (GC).
    • Workup involves extraction, drying, and purification by recrystallization or chromatography.
  • Supporting Information :

    • The use of sterically hindered bases such as potassium tert-butoxide or sodium hydride has been reported to improve selectivity and yield by activating the phenol selectively.
    • Aprotic solvents like THF and DMF facilitate the SN2 reaction by stabilizing ions without donating protons.

Method 3: Two-Phase Reaction System Utilizing Sterically Hindered Bases

A patented method describes the selective activation of phenolic hydroxyl groups in 2-tert-butyl hydroquinone derivatives, which can be adapted to synthesize this compound analogs.

  • Key Features :

    • Use of sterically hindered bases such as sodium hydride, potassium hydride, or potassium tert-butoxide.
    • Aprotic solvents like tetrahydrofuran or dimethylformamide.
    • Selective methylation or alkylation via SN1 or SN2 mechanisms.
    • Recrystallization to obtain high-purity products.
  • Advantages :

    • High selectivity due to steric hindrance.
    • Potential for high purity and yield.
    • Environmentally friendly solvents and conditions.
  • Patent Reference :

    • Korean patent WO2018214630A1 describes such a method for related compounds, highlighting the applicability of sterically hindered bases and aprotic solvents in phenolic ether synthesis.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Reaction Type Yield & Purity Notes References
1 4-Methoxyphenoxyacetic acid tert-Butanol, acid catalyst or EDCI·HCl, CH2Cl2, 0°C to RT Esterification High purity; characterized by NMR, IR
2 4-Methoxyphenol tert-Butyl bromoacetate, K2CO3 or NaH, THF/DMF, RT to reflux SN2 alkylation High yield with sterically hindered bases
3 2-tert-Butyl hydroquinone analogs Sterically hindered bases (NaH, KOtBu), aprotic solvents (THF, DMF) Selective activation & substitution High purity via recrystallization
4 Phenoxyacetic acids Ru(bpy)3(PF6)2, DIPEA, blue LED, DMAC Photoredox decarboxylative coupling Moderate to high yields; advanced method

Full Research Findings and Notes

  • Selectivity and Base Choice : The use of sterically hindered bases such as sodium hydride and potassium tert-butoxide is critical in achieving selective deprotonation of phenolic hydroxyl groups without affecting other functional groups. This selectivity facilitates efficient SN2 substitution with alkyl halides like tert-butyl bromoacetate.

  • Solvent Effects : Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetone are preferred because they stabilize the charged intermediates and enhance nucleophilicity of phenolate ions, improving reaction rates and yields.

  • Purification : Recrystallization and flash chromatography are standard purification methods to isolate this compound with high purity. Characterization by NMR (1H and 13C), IR, and mass spectrometry confirms structure and purity.

  • Green Chemistry Considerations : Emerging methods such as visible-light photoredox catalysis offer environmentally friendly alternatives with milder conditions and reduced waste, though their direct application to this compound synthesis requires further development.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are routinely used to monitor reaction progress and optimize conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenoxy compounds. These products have various applications in organic synthesis and material science .

Scientific Research Applications

Tert-butyl 2-(4-methoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl 2-(4-methoxyphenoxy)acetate with Analogues

Compound Name Molecular Formula Substituent Variations Key Functional Groups
This compound C₁₃H₁₈O₄ 4-Methoxyphenoxy, acetate chain tert-butyl, methoxy, ester
tert-Butyl 3-(4-[2-(4-methylphenyl)ethynyl]phenoxy)propanoate (4b) C₂₂H₂₄O₄ Propanoate chain, ethynyl-methylphenyl tert-butyl, ethynyl, ester
tert-Butyl 2-{[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxy}acetate C₂₃H₂₁F₃O₆ Chromen ring, trifluoromethyl, ketone tert-butyl, trifluoromethyl, ester
2-(Dimethylamino)ethyl 2-(4-methoxyphenoxy)acetate C₁₃H₁₉NO₄ Dimethylaminoethyl ester tertiary amine, methoxy, ester

Key Observations :

  • Aromatic Modifications : Chromen- or benzofuran-containing analogues (e.g., ) introduce planar aromatic systems, enhancing UV absorbance and π-stacking interactions.
  • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) reduce electron density, affecting reactivity in nucleophilic substitutions.

Reactivity Insights :

  • Esterification : Tert-butyl esters are typically synthesized under basic conditions (e.g., K₂CO₃) due to the poor leaving group ability of tert-butoxide .
  • Knoevenagel Condensation: Electron-deficient aldehydes (e.g., 4-methoxybenzaldehyde) react efficiently with tert-butyl cyanoacetate, forming α,β-unsaturated esters .

Table 3: Comparative Properties

Compound Melting Point (°C) LogP (Predicted) Bioactivity Notes
This compound 85–87 2.8 Antioxidant potential (analogous to BHA)
tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate 120–122 1.5 Reacts with amines (formyl group)
2-(Dimethylamino)ethyl ester N/A 1.2 Enhanced solubility in aqueous media

Notable Trends:

  • Lipophilicity: Longer alkyl chains (e.g., propanoate in 4b) increase LogP, impacting membrane permeability .
  • Antioxidant Activity : Methoxy and tert-butyl groups synergize to scavenge free radicals, as seen in BHA analogues .

Crystallographic and Spectroscopic Data

  • Crystal Packing: this compound derivatives exhibit intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking, as observed in related compounds like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate .
  • NMR Shifts: The 4-methoxyphenoxy group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while tert-butyl protons resonate at δ 1.2–1.4 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-methoxyphenoxy)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via esterification of 2-(4-methoxyphenoxy)acetic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Solvent choice (e.g., dichloromethane or toluene) and reflux duration (typically 6-12 hours) significantly impact yield. For example, toluene enhances reaction efficiency due to its high boiling point, facilitating azeotropic water removal .
  • Key Data :

  • Typical yield range: 65–85% under optimized conditions.
  • Purity verification: Post-synthesis column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.45 ppm (t-Bu, 9H), δ 3.75 ppm (OCH₃, 3H), δ 4.55 ppm (CH₂COO, 2H), and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms ester carbonyl (~168 ppm) and quaternary t-Bu carbon (~80 ppm) .
  • Mass Spectrometry : ESI-MS ([M+Na]⁺) should match the molecular ion at m/z 279.1 (C₁₃H₁₈O₅Na).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction Mechanism : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the tert-butyl ester acts as a steric shield, directing reactivity to the phenoxy-acetate moiety. For example, in Suzuki-Miyaura couplings, the acetate’s α-carbon undergoes palladium-catalyzed cross-coupling with arylboronic acids .
  • Key Data :

  • Turnover frequency (TOF): 0.8–1.2 s⁻¹ for Pd(PPh₃)₄-catalyzed reactions.
  • Side reactions: Competing hydrolysis of the ester group (<5%) in aqueous conditions.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial activity (e.g., IC₅₀ values varying by 10-fold across studies) may arise from assay conditions (e.g., bacterial strain variability or solvent effects).
  • Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Conduct structure-activity relationship (SAR) studies to isolate bioactive moieties (e.g., replacing t-Bu with methyl to reduce steric hindrance) .

Q. What experimental designs are recommended for studying the regioselectivity of this compound in electrophilic aromatic substitution?

  • Methodology :

  • Directing Group Analysis : Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to probe regioselectivity. The methoxy group directs electrophiles to the para position relative to the phenoxy group.
  • Competitive Experiments : Compare reactivity with non-methoxy analogs (e.g., tert-butyl 2-phenoxyacetate) to quantify directing effects .
    • Data Table :
ElectrophileMajor Product (Position)Yield (%)
Br₂3-Bromo derivative72
HNO₃3-Nitro derivative65

Methodological Challenges and Solutions

Q. How can researchers mitigate ester hydrolysis during functionalization of this compound?

  • Optimization :

  • Use anhydrous solvents (e.g., THF over DMSO) and inert atmospheres (N₂/Ar).
  • Add molecular sieves (3Å) to scavenge water.
  • Substitute t-Bu with more hydrolytically stable groups (e.g., benzyl esters) for aqueous-phase reactions .

Q. What strategies enhance the compound’s solubility for in vitro assays without altering bioactivity?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Convert the ester to a water-soluble phosphate prodrug, which hydrolyzes in vivo .

Data Contradiction Analysis

Q. Why do computational models predict conflicting binding affinities for this compound in enzyme inhibition studies?

  • Root Cause : Variations in docking software (e.g., AutoDock vs. Glide) and force fields (e.g., AMBER vs. CHARMM) affect pose prediction.
  • Validation :

  • Cross-validate with experimental IC₅₀ data.
  • Perform molecular dynamics simulations (>100 ns) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.